乙酸1-叔丁氧羰基吡咯烷-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

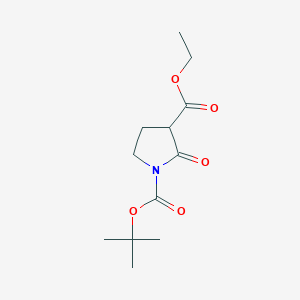

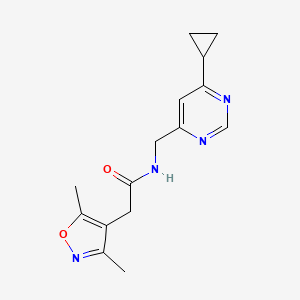

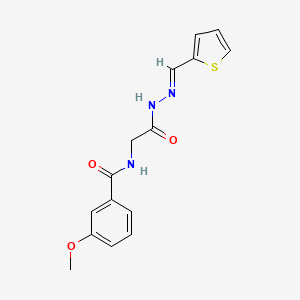

Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of this compound involves a reaction in a dry 500 mL reaction flask, where Dess-Martin oxidizing agent is slowly added in three portions to a dichloromethane solution of 3-hydroxypyrrolidine-1-tert-butyl ester . The resulting reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular structure of Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate has a predicted boiling point of 375.0±35.0 °C and a predicted density of 1.182±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a valuable building block for creating complex organic molecules. It’s particularly useful in the synthesis of cyclic compounds and can undergo transformations such as esterification, amidation, and alkylation .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of potential drug candidates. Its ability to form stable enolates makes it a precursor in the construction of pharmacologically active molecules, especially in the development of novel antiviral and antibacterial agents .

Agrochemical Development

The compound’s reactivity profile lends itself to the development of agrochemicals. Researchers can modify its structure to produce compounds with potential use as herbicides or pesticides, contributing to the creation of new solutions for crop protection .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. By incorporating it into polymer chains, scientists can alter the thermal stability, rigidity, and solubility of the resulting materials, which can be applied in various industrial contexts .

Catalysis

The compound can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts that facilitate important chemical reactions, such as hydrogenation and carbon-carbon bond formation, with enhanced efficiency and selectivity .

Bioconjugation

Bioconjugation techniques often employ this compound to modify biomolecules. It can be used to attach probes or drugs to proteins or nucleic acids, enabling the study of biological processes or the development of targeted therapies .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as standards or reagents. Its stability and reactivity make it suitable for use in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Environmental Science

Lastly, this compound’s derivatives can be used in environmental science to detect and quantify pollutants. Its chemical properties allow for the creation of sensitive assays that can measure the presence of harmful substances in soil and water .

作用机制

Target of Action

This compound is a useful intermediate in organic synthesis , and its targets would depend on the specific reactions it is involved in.

Action Environment

It is known that the compound’s stability is related to the ph of the solution it is in . In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (pH 4-6), it can exist relatively stably .

安全和危害

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHTXTVNVCVIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)

![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)

![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)